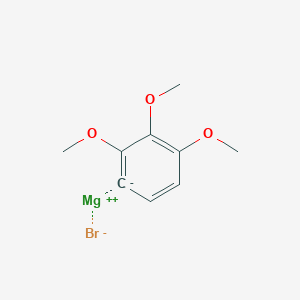

2,3,4-Trimethoxyphenylmagnesium bromide

CAS No.: 114605-54-8

Cat. No.: VC11657856

Molecular Formula: C9H11BrMgO3

Molecular Weight: 271.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114605-54-8 |

|---|---|

| Molecular Formula | C9H11BrMgO3 |

| Molecular Weight | 271.39 g/mol |

| IUPAC Name | magnesium;1,2,3-trimethoxybenzene-6-ide;bromide |

| Standard InChI | InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | JYHSUYBWZCNNGK-UHFFFAOYSA-M |

| SMILES | COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |

| Canonical SMILES | COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |

Introduction

1. Introduction to 2,3,4-Trimethoxyphenylmagnesium Bromide

2,3,4-Trimethoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. These reagents are widely used in organic synthesis for forming carbon-carbon bonds through nucleophilic addition to electrophiles like carbonyl compounds.

Molecular Formula

The molecular formula of 2,3,4-Trimethoxyphenylmagnesium bromide is likely , derived from its parent compound (2,3,4-trimethoxybenzene) with the addition of a magnesium-bromide moiety.

Structural Features

-

Core Structure: A phenyl ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 4.

-

Reactive Site: The magnesium-bromide group is bonded to the aromatic ring, making it highly reactive as a nucleophile.

3. Applications in Organic Synthesis

Grignard reagents like 2,3,4-Trimethoxyphenylmagnesium bromide are versatile intermediates in organic chemistry:

-

Nucleophilic Addition:

-

Reacts with carbonyl groups (aldehydes and ketones) to form secondary or tertiary alcohols.

-

Example: Reaction with benzaldehyde yields a diaryl alcohol derivative.

-

-

Cross-Coupling Reactions:

-

Used in palladium-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form biaryl compounds.

-

-

Synthesis of Complex Molecules:

-

Plays a role in synthesizing pharmaceuticals and natural products where trimethoxy-substituted aromatic rings are needed.

-

4. Safety and Handling

Grignard reagents are highly reactive and require careful handling:

-

Reactivity: Reacts violently with water or air moisture to release flammable gases.

-

Storage: Typically stored in anhydrous solvents like tetrahydrofuran (THF) under inert gas (e.g., nitrogen or argon).

| Hazards | Details |

|---|---|

| Flammability | Highly flammable in the presence of air. |

| Corrosive Nature | Can cause severe burns upon contact. |

| Toxicity | Harmful if inhaled or ingested. |

5. Data Table for Related Compounds

| Property | Value for Related Compound (e.g., 3,4,5-Trimethoxyphenylmagnesium bromide) |

|---|---|

| Molecular Weight | 271.39 g/mol |

| Solvent | THF |

| CAS Number | 133095-91-7 |

| Common Applications | Alcohol synthesis, cross-coupling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume